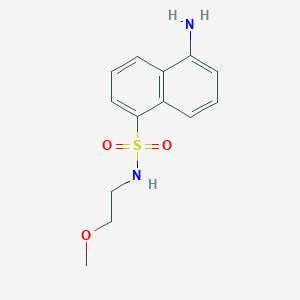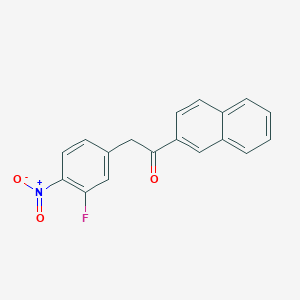![molecular formula C13H18Cl2O3Si B12559179 [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-58-4](/img/structure/B12559179.png)
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: is an organosilicon compound that features both silicon and organic functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [dimethyl(ethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is used as a precursor for the introduction of silicon-containing groups into organic molecules. This can enhance the stability and modify the reactivity of the target compounds.
Biology and Medicine:
Industry: In materials science, the compound can be used to synthesize silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, the silicon center can act as a protecting group or a reactive intermediate. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
類似化合物との比較
[Dimethyl(ethyl)silyl]methyl acetate: Similar structure but lacks the dichlorophenoxy group.
[Trimethylsilyl]methyl acetate: Contains a trimethylsilyl group instead of the ethyl(dimethyl)silyl group.
[Ethyl(dimethyl)silyl]methyl benzoate: Contains a benzoate group instead of the dichlorophenoxy group.
Uniqueness: The presence of the 2,4-dichlorophenoxy group in [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
192651-58-4 |
|---|---|
分子式 |
C13H18Cl2O3Si |
分子量 |
321.27 g/mol |
IUPAC名 |
[ethyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H18Cl2O3Si/c1-4-19(2,3)9-18-13(16)8-17-12-6-5-10(14)7-11(12)15/h5-7H,4,8-9H2,1-3H3 |
InChIキー |
LJKAHOZEBFRVBR-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
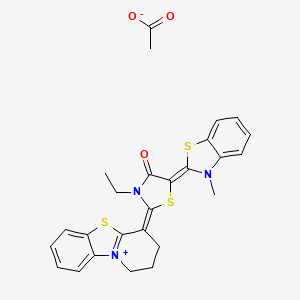
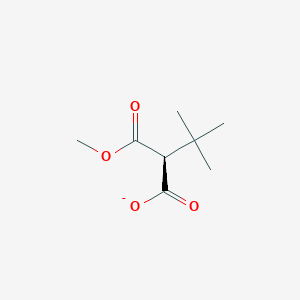
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
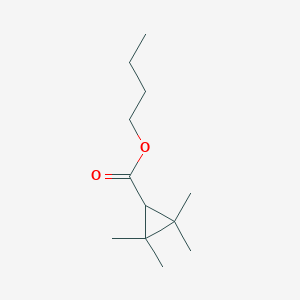
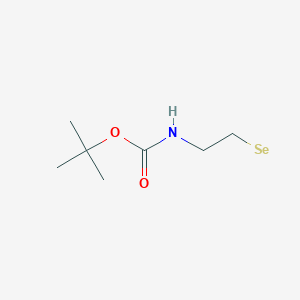
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


